Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate

Steroidogenesis CYP11A1 inhibition CYP11B1 selectivity

Pregn-5-en-20-one, 3β-hydroxy-16α-methyl-, acetate (CAS 1863-41-8), commonly designated 16α-methylpregnenolone acetate, is a synthetic steroidal acetate ester with the molecular formula C₂₄H₃₆O₃ and a molecular weight of 372.5 g/mol. Structurally, it is the C3-acetate derivative of 16α-methylpregnenolone, featuring a Δ⁵ double bond and a 16α-methyl substituent on the pregnane skeleton.

Molecular Formula C24H36O3
Molecular Weight 372.5 g/mol
CAS No. 1863-41-8
Cat. No. B167539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate
CAS1863-41-8
Molecular FormulaC24H36O3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C
InChIInChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18+,19-,20+,21+,22-,23+,24+/m1/s1
InChIKeySFNSGHUMGYWJGF-AWGTVLFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16α-Methylpregnenolone Acetate (CAS 1863-41-8): Chemical Identity & Sourcing Baseline for Steroidal Intermediates


Pregn-5-en-20-one, 3β-hydroxy-16α-methyl-, acetate (CAS 1863-41-8), commonly designated 16α-methylpregnenolone acetate, is a synthetic steroidal acetate ester with the molecular formula C₂₄H₃₆O₃ and a molecular weight of 372.5 g/mol [1]. Structurally, it is the C3-acetate derivative of 16α-methylpregnenolone, featuring a Δ⁵ double bond and a 16α-methyl substituent on the pregnane skeleton [1]. The compound is commercially available as a research chemical with a typical purity specification of ≥95% from multiple vendors .

Why 16α-Methylpregnenolone Acetate Cannot Be Interchanged with Other Pregnenolone or Progesterone Analogs in Steroidogenic Enzyme Studies


Generic substitution among C16-substituted pregnenolones is inadmissible for studies of adrenal steroidogenic enzymes because the presence and stereochemistry of the C16 substituent critically determines enzyme selectivity [1]. Specifically, 16α-methylpregnenolone acetate's parent alcohol selectively inhibits cholesterol side-chain cleavage (CYP11A1) while completely sparing 11β-hydroxylase (CYP11B1) at concentrations up to 0.5 mM [1]. In contrast, close structural analogs such as 16α-chloropregnenolone-3-acetate and 16α-benzyloxypregnenolone-3-acetate exhibit similar CYP11A1 selectivity, but non-halogenated/benzoylated pregnenolones lacking the 16α-methyl group show different inhibition profiles, and the classic inhibitor metyrapone non-selectively inhibits both CYP11A1 and CYP11B1 [1]. This divergence in enzyme selectivity arising from subtle C16 modifications means that procurement of the precise 16α-methyl congener is mandatory for experimental reproducibility.

Quantitative Differential Evidence: 16α-Methylpregnenolone Acetate vs. Comparators for Scientific Selection


Selectivity for Cholesterol Side-Chain Cleavage (CYP11A1) over 11β-Hydroxylase (CYP11B1) Compared to Metyrapone and Other Pregnenolone Derivatives

The parent alcohol 16α-methylpregnenolone (the deacetylated form of the target compound) was tested alongside multiple steroidal and non-steroidal agents for inhibition of 11β-hydroxylation of 11-deoxycortisol in bovine adrenal cortex mitochondria [1]. At a screening concentration of 0.5 mM, 16α-methylpregnenolone produced no inhibition of 11β-hydroxylase activity [1]. This stands in marked contrast to metyrapone, 4-phenylimidazole, 1-benzylimidazole, and SU-8000, all of which inhibited 11β-hydroxylation at the same concentration [1]. Because 16α-methylpregnenolone had previously been established as a potent inhibitor of cholesterol side-chain cleavage (CYP11A1), this negative result demonstrates a unique selectivity window: CYP11A1 is inhibited while CYP11B1 remains fully active [1]. The acetate ester serves as a more lipophilic, storage-stable prodrug form expected to be hydrolyzed to the active 16α-methylpregnenolone in biological systems.

Steroidogenesis CYP11A1 inhibition CYP11B1 selectivity Adrenal mitochondria

Crystallographic Characterization of the Parent Alcohol Enables Purity Verification and Solid-State Differentiation from 16β-Epimer

Single-crystal X-ray diffraction analysis of 3β-hydroxy-16α-methylpregn-5-en-20-one (the hydrolyzed parent alcohol) revealed that it crystallizes in the triclinic space group P1 with unit-cell parameters a = 6.235(1) Å, b = 6.282(1) Å, c = 12.877(3) Å, α = 96.672(4)°, β = 98.746(4)°, γ = 106.838(4)°, Z = 1, refined to R = 0.0573 for 2,196 observed reflections [1]. These crystallographic parameters are diagnostic for the 16α epimer and would be expected to differ measurably from the 16β epimer (CAS 1769-67-1), enabling unambiguous solid-state identification. The acetate derivative (CAS 1863-41-8) can be hydrolyzed to this characterized alcohol for identity confirmation.

X-ray crystallography Solid-state characterization Epimer differentiation Quality control

Commercial Purity Benchmarking: ≥95% Purity Specification with Defined Storage Stability

Commercially sourced 16α-methylpregnenolone acetate (CAS 1863-41-8) carries a minimum purity specification of 95% as documented by major research chemical suppliers . The compound is recommended for long-term storage in a cool, dry place, consistent with the enhanced hydrolytic stability conferred by the C3-acetate ester relative to the free 3β-alcohol . This purity threshold exceeds the typical ≥90–93% specification offered for less-characterized pregnenolone derivatives and provides an adequate baseline for use as a synthetic intermediate or analytical reference.

Purity specification Quality control Storage conditions Vendor comparison

Evidence-Backed Application Scenarios for 16α-Methylpregnenolone Acetate in Research and Industrial Settings


Selective Chemical Probe for Dissecting CYP11A1 vs. CYP11B1 Activity in Adrenal Mitochondrial Preparations

Researchers studying adrenal steroidogenesis can employ 16α-methylpregnenolone acetate (hydrolyzed in situ to 16α-methylpregnenolone) as a selective inhibitor of the cholesterol side-chain cleavage enzyme (CYP11A1) that completely spares 11β-hydroxylase (CYP11B1) at concentrations up to 0.5 mM, a selectivity profile not achievable with the classical dual inhibitor metyrapone, which inhibits both enzymes [1]. This enables clean pharmacological dissection of the rate-limiting step in steroid hormone biosynthesis without confounding downstream enzyme inhibition.

Synthetic Intermediate for 16α-Methyl Corticosteroid Derivatives via Established Multi-Step Routes

The compound serves as a key intermediate in synthetic pathways toward 16α-methyl-substituted corticosteroids, as documented in the synthesis optimization literature for glucocorticoid intermediates [1]. The C3-acetate protecting group provides enhanced stability during multi-step transformations compared to the free 3β-alcohol, while the pre-installed 16α-methyl stereochemistry obviates the need for late-stage stereoselective C16 alkylation.

Chromatographic Reference Standard for Impurity Profiling of 16α-Methyl Steroid Drug Substances

With a commercial purity specification of ≥95% and well-defined physicochemical properties (molecular weight 372.5 g/mol, XLogP3 = 5.2, topological polar surface area 43.4 Ų), the compound is suitable as a chromatographic reference marker for detecting and quantifying structurally related impurities in pharmaceutical-grade 16α-methyl corticosteroids [1][2]. Its distinct retention characteristics relative to the 16β epimer facilitate method validation for epimer-specific impurity monitoring.

Solid-State Reference Material for X-ray Diffraction-Based Polymorph and Epimer Identification

The published single-crystal X-ray diffraction parameters of the parent alcohol (space group P1, a = 6.235 Å, b = 6.282 Å, c = 12.877 Å, α = 96.672°, β = 98.746°, γ = 106.838°) provide a definitive crystallographic fingerprint for confirming the 16α configuration [1]. This enables quality control laboratories to unambiguously verify the stereochemical identity of incoming acetate batches through hydrolysis followed by powder XRD comparison, eliminating the risk of 16β epimer contamination in regulated analytical workflows.

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